molecular formula C24H27NO4 B7751458 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE

Cat. No.: B7751458
M. Wt: 393.5 g/mol
InChI Key: FDPXOHKQNVGSNF-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE is a complex organic compound that features a chromenone core structure with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE typically involves multiple steps, including the formation of the chromenone core, the introduction of the piperidine moiety, and the attachment of the phenoxy group. Common synthetic routes may include:

    Formation of the Chromenone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Phenoxy Group: This can be done through etherification reactions using suitable phenol derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy and piperidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-15-11-16(2)13-18(12-15)29-23-17(3)28-24-19(22(23)27)7-8-21(26)20(24)14-25-9-5-4-6-10-25/h7-8,11-13,26H,4-6,9-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPXOHKQNVGSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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